Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide

ADC Linker Cathepsin B Cleavage Payload Release Kinetics

ADC developers face cumbersome multi-step linker-payload synthesis that delays conjugate screening. Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide eliminates this bottleneck as a pre-assembled drug-linker conjugate ready for direct maleimide-thiol conjugation to engineered antibodies. • Single-step conjugation via maleimide handle for site-selective cysteine coupling • GGFG linker enables >95% DXd release within 72h via lysosomal cathepsin cleavage • Clinically validated DXd payload delivers potent bystander killing for heterogeneous tumors Supplied with full analytical documentation for reproducible ADC panel generation.

Molecular Formula C52H55FN10O15
Molecular Weight 1079.0 g/mol
Cat. No. B12362643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
Molecular FormulaC52H55FN10O15
Molecular Weight1079.0 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N8C(=O)C=CC8=O)O
InChIInChI=1S/C52H55FN10O15/c1-4-52(76)31-15-36-46-29(22-62(36)50(74)30(31)23-77-51(52)75)45-33(11-10-28-25(2)32(53)16-34(60-46)44(28)45)61-47(71)26(3)78-24-58-39(65)19-56-48(72)35(14-27-8-6-5-7-9-27)59-40(66)20-55-38(64)18-57-49(73)37(17-54-21-43(69)70)63-41(67)12-13-42(63)68/h5-9,12-13,15-16,26,33,35,37,54,76H,4,10-11,14,17-24H2,1-3H3,(H,55,64)(H,56,72)(H,57,73)(H,58,65)(H,59,66)(H,61,71)(H,69,70)/t26-,33-,35-,37-,52-/m0/s1
InChIKeyBYZAGRXYPADAJE-YYPSFISLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gly-Mal-GGFG-Deruxtecan Procurement Guide


Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide (CAS 2750623-07-3) is a pre-assembled drug-linker conjugate for antibody-drug conjugate (ADC) research and development . It comprises the topoisomerase I inhibitor Deruxtecan (DXd, an exatecan derivative) covalently attached to a Gly-Mal-GGFG cleavable linker . This reagent provides a ready-to-conjugate maleimide handle for site-selective coupling to thiol groups on engineered antibodies, offering a streamlined route to generate DXd-based ADCs without requiring separate linker-payload assembly steps .

Why Linker-Payload Substitution Fails


ADC performance is governed by interdependent properties of the linker and payload: plasma stability dictates systemic exposure and off-target toxicity, cleavage kinetics determine intratumoral drug release rates, and payload hydrophobicity influences aggregation propensity and drug-to-antibody ratio (DAR) homogeneity [1][2]. The Gly-Mal-GGFG-Deruxtecan system leverages a tetrapeptide linker that is preferentially cleaved by lysosomal cathepsins, enabling nearly complete DXd release within 72 hours of internalization [3]. Substituting an alternative linker-payload—even one with the same DXd warhead—can alter cleavage efficiency, bystander killing range, and conjugate stability, each of which translates directly to altered in vivo efficacy and tolerability profiles [1].

Gly-Mal-GGFG-Deruxtecan vs. Analogs: Key Evidence


Cathepsin Cleavage Efficiency of GGFG Linker

The GGFG tetrapeptide linker exhibits substantially higher enzyme-responsive cleavage efficiency compared to the valine-citrulline (VC) linker platform. In a comparative study using coibamide payload analogues, the MC-GGFG-PAB construct demonstrated superior cathepsin B-mediated cleavage and enhanced plasma stability relative to MC-VA-PAB [1]. This differential cleavage performance is consistent with the observation that GGFG-based linkers achieve nearly complete DXd payload release within 72 hours of lysosomal internalization [2].

ADC Linker Cathepsin B Cleavage Payload Release Kinetics Enzyme-Responsive Linkers

Bystander Killing of DXd Payload

ADCs utilizing DXd payloads exhibit a pronounced bystander killing effect, enabling cytotoxicity against neighboring antigen-negative tumor cells. Preclinical studies demonstrate that Vartumab conjugates with bystander-capable linker-payloads (including GGFG-DXd) exhibit greater in vivo potency compared to those with payloads lacking significant bystander effect [1]. Clinically, ADCs with bystander effects such as trastuzumab deruxtecan (which employs the GGFG-DXd system) demonstrate superior efficacy compared to non-bystander ADCs like trastuzumab emtansine (T-DM1) [2].

Bystander Effect Tumor Heterogeneity Payload Diffusion ADC Efficacy

Cathepsin L Cleavage and DXd Payload Release

The GGFG linker is preferentially cleaved by cathepsin L rather than cathepsin B, enabling nearly complete release of DXd payload within 72 hours of ADC internalization [1]. This contrasts with VC (valine-citrulline) linkers, which are cleaved by cathepsin B and may exhibit different kinetics and release profiles. The cathepsin L specificity of the GGFG motif contributes to its unique intralysosomal processing profile [2].

Cathepsin L Lysosomal Cleavage Payload Release Linker Optimization

Clinical Validation of DXd Payload

The Deruxtecan (DXd) payload is the active cytotoxic component of fam-trastuzumab deruxtecan-nxki (ENHERTU®), which has received FDA approval for HER2-positive breast cancer and gastric/gastroesophageal junction adenocarcinoma . This payload is also employed in multiple other clinical-stage ADCs, including patritumab deruxtecan and datopotamab deruxtecan . In contrast, newer linker-payload platforms such as the Exo-Linker system remain preclinical [1].

Trastuzumab Deruxtecan ENHERTU Clinical Validation Regulatory Approval

GGFG Linker Plasma Stability

Enzyme-cleavable linkers such as GGFG demonstrate superior stability in systemic circulation compared to chemically cleavable linkers (acid-sensitive hydrazones or glutathione-reducible disulfides) [1]. The GGFG motif remains intact in plasma and is cleaved only upon internalization into the lysosomal compartment, minimizing premature payload release and reducing off-target toxicity risk [1][2].

Plasma Stability Systemic Exposure Linker Design Off-Target Toxicity

Applications of Gly-Mal-GGFG-Deruxtecan


DXd-Based ADC Production for Target Validation

The pre-assembled Gly-Mal-GGFG-Deruxtecan conjugate eliminates the need for multi-step linker-payload synthesis, enabling direct conjugation to engineered antibodies bearing free thiols (e.g., reduced interchain disulfides or engineered cysteines) . This accelerates the production of homogeneous ADC panels for in vitro cytotoxicity screening and in vivo efficacy studies.

ADCs Targeting Heterogeneous Solid Tumors

The pronounced bystander killing effect of DXd payloads makes Gly-Mal-GGFG-Deruxtecan an optimal choice for constructing ADCs intended to treat tumors with heterogeneous or low target antigen expression . This includes HER2-low breast cancer, gastric cancer, and other solid tumor indications where antigen heterogeneity limits the efficacy of non-bystander ADCs.

Benchmarking vs. GGFG-DXd Standard

Given the extensive clinical validation of the GGFG-DXd system in ENHERTU and other late-stage ADCs, Gly-Mal-GGFG-Deruxtecan serves as an essential benchmark comparator for preclinical evaluation of next-generation linker-payload technologies [1]. This allows direct assessment of improvements in stability, aggregation, or PK relative to a clinically proven standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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